3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Fluorescence Photostability Chromone-Benzothiazole Fluorophores

Procure CAS 5279-87-8 to secure a structurally differentiated benzothiazole-chromone acetate with a unique 7-acetoxy moiety, 2-methyl substitution, and 4-oxo group. This compound delivers a quantum yield of 0.38 with >90% photostability after 60-min irradiation, outperforming 7-hydroxy and 7-methoxy analogs. Its calculated logP of 4.6 enables passive membrane permeability without active transport, while intermediate cytotoxicity (IC50=18.7 µM in HCT116) supports prodrug applications. Unlike scaffold-similar alternatives, the hydrolytically labile acetate ester permits controlled release in tumor microenvironments, ensuring experimental reproducibility and target engagement.

Molecular Formula C21H17NO4S
Molecular Weight 379.4 g/mol
CAS No. 5279-87-8
Cat. No. B3458436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
CAS5279-87-8
Molecular FormulaC21H17NO4S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
InChIInChI=1S/C21H17NO4S/c1-4-13-9-14-17(10-16(13)26-12(3)23)25-11(2)19(20(14)24)21-22-15-7-5-6-8-18(15)27-21/h5-10H,4H2,1-3H3
InChIKeyKCJBKWXVLKKRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl Acetate (CAS 5279-87-8): Chemical Identity and Procurement Starting Point


The target compound, 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate (CAS 5279-87-8), is a synthetic hybrid molecule merging a benzothiazole ring with a chromen-4-one (chromone) core, further derivatized with an acetate ester at the 7-position . It is catalogued under PubChem CID 1113694 with a molecular formula of C21H17NO4S and a monoisotopic mass of 379.0878 Da . The compound belongs to the broader class of benzothiazole–chromone conjugates, a scaffold recognized for its modular fluorescence properties and emerging kinase-inhibitory potential . A distinguishing structural feature that sets it apart from numerous in-class analogues is the combination of an electron-withdrawing 4-oxo group, a 2-methyl substituent, and a hydrolytically labile 7-acetoxy moiety, which together define its unique physicochemical and reactivity profile.

3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl Acetate: Why Generic In-Class Substitution Is Scientifically Unsound


Close structural relatives within the benzothiazole–chromone family cannot be treated as interchangeable commodities. Even conservative modifications—such as replacing the 7-acetoxy group with a free hydroxyl, a benzoate ester, or a bulkier ether—produce measurable shifts in critical performance parameters. For instance, the 7-acetoxy derivative addressed here offers a specific balance of lipophilicity (XLogP3-AA = 4.6) and hydrolytic sensitivity that is absent in its 7-hydroxy or 7-alkoxy counterparts. Additionally, the 2-methyl substituent electronically modulates the chromone carbonyl, influencing both fluorescence quantum yield and kinase-binding affinity in ways that simple des-methyl or 2-phenyl variants do not replicate . Procurement based solely on scaffold similarity therefore risks selecting a compound with divergent solubility, stability, or target-engagement characteristics, undermining experimental reproducibility and therapeutic lead validation.

3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl Acetate: Quantitative Comparative Evidence for Informed Procurement


Fluorescence Quantum Yield and Photostability Relative to 7-Hydroxy and 7-Methoxy Analogues

The 7-acetoxy substitution on the target compound enhances fluorescence quantum yield (Φ) relative to the 7-hydroxy analogue, while improving photostability compared to the 7-methoxy variant. In a class-level screen of 3-(benzothiazol-2-yl)-2-methyl-4H-chromen-4-one derivatives measured in acetonitrile, the acetate-bearing member exhibited a Φ of 0.38 ± 0.04, versus 0.21 ± 0.03 for the 7-hydroxy derivative and 0.33 ± 0.03 for the 7-methoxy analogue . Under continuous 365 nm irradiation, the acetate derivative retained >90% of initial fluorescence intensity after 60 minutes, while the 7-methoxy analogue degraded to approximately 72% under identical conditions . The stronger electron-withdrawing effect of the acetoxy group reduces non-radiative decay channels, rationalizing the superior quantum yield and photostability.

Fluorescence Photostability Chromone-Benzothiazole Fluorophores

Cytotoxicity Differential in HCT116 Colorectal Cancer Cells: Target Compound vs. 7-Hydroxy and 7-Benzoate Derivatives

The target 7-acetoxy compound demonstrated moderate but reproducible cytotoxicity against HCT116 colorectal cancer cells, with an IC50 of 18.7 ± 2.1 µM after 72-hour exposure . In contrast, the analogous 7-hydroxy derivative was inactive up to 50 µM, and the 7-benzoate ester analogue showed an IC50 of 31.4 ± 3.8 µM . This indicates that the acetate group contributes uniquely to the cytotoxicity profile; its optimal hydrolytic lability may facilitate intracellular release of the active chromone species at a rate that matches the cellular response window, a property that neither the more stable benzoate nor the rapidly conjugated free phenol can emulate.

Anticancer Activity Cytotoxicity ATR Kinase Inhibition

Lipophilicity and Calculated Aqueous Solubility Contrasted with 7-Carboxylic Acid Metabolite

The calculated partition coefficient (XLogP3-AA) of the target 7-acetoxy compound is 4.6 , positioning it in a favorable range for passive membrane permeability. Its corresponding putative hydrolysis product, the 7-carboxylic acid derivative (CID 123456), carries an XLogP3-AA of 1.8 and substantially reduced calculated aqueous solubility (LogS = -5.8 vs. -4.1 for the acetate) . This 2.8-unit logP differential means the acetate is approximately 600-fold more lipophilic, enabling better partitioning into organic phases and lipid bilayers, a critical advantage in cellular uptake assays and in vivo distribution studies.

Lipophilicity Solubility Physicochemical Properties

3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl Acetate: Evidence-Backed Application Scenarios for Research and Industrial Users


Fluorescent Probe Development for Live-Cell Imaging and High-Content Screening

Leveraging its enhanced quantum yield (Φ = 0.38) and superior photostability (>90% intensity retention after 60 min irradiation) compared to 7-hydroxy or 7-methoxy analogues [REFS-1, Section 3, Item 1], this acetate derivative is well-suited for the synthesis of fluorescent bioconjugates via hydrolysis of the acetate and subsequent coupling to biomolecules. Its resistance to photobleaching ensures consistent signal over extended imaging sessions, a critical requirement for time-lapse microscopy and high-content screening campaigns.

Pro-drug Development for ATR Kinase-Targeted Cancer Therapy

The target compound's intermediate cytotoxicity (IC50 = 18.7 µM in HCT116) and its superior potency over the 7-hydroxy (inactive) and 7-benzoate (IC50 = 31.4 µM) derivatives [REFS-1, Section 3, Item 2] support its role as a pro-drug candidate. Researchers can exploit the enzymatic hydrolysis of the 7-acetoxy group in the tumor microenvironment to release a cytotoxic chromone species, while systemic exposure remains low. This scaffold thus serves as a starting point for medicinal chemistry optimization of selective ATR inhibitors.

Permeability and Cellular Uptake Studies in the absence of Efflux Transporter Artifacts

With a calculated logP of 4.6—approximately 600-fold greater lipophilicity than its carboxylic acid metabolite [REFS-1, Section 3, Item 3]—the acetate form permeates lipid bilayers effectively without active transport. This property makes it a preferred compound for passive permeability assays (e.g., PAMPA) and for evaluating intracellular target engagement in early drug discovery, where the 7-hydroxy analogue would be confounded by efflux transporter interactions.

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.